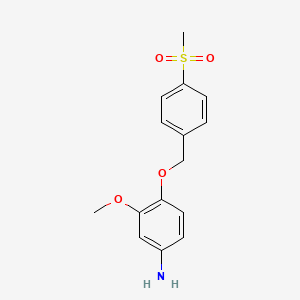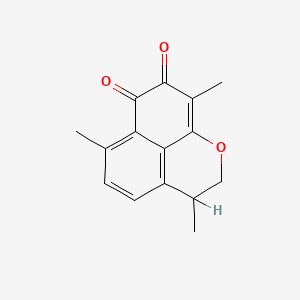
L-CYSTEINE METHYL ESTER HYDROCHLORIDE
Overview
Description
Mecysteine (hydrochloride) is a mucolytic agent primarily used in the treatment of respiratory disorders characterized by excessive or thick mucus. It is known for its ability to break down mucus, making it easier for patients to expel it from their respiratory tract . This compound is a derivative of cysteine, an amino acid, and is often used in conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis .
Mechanism of Action
Target of Action
L-Cysteine Methyl Ester Hydrochloride, also known as Methyl L-cysteinate hydrochloride or Mecysteine hydrochloride, primarily targets mucus , a gel-like substance secreted by the body’s mucous membranes . Mucus plays a crucial role in protecting the body’s internal surfaces and trapping foreign particles and microbes .
Mode of Action
This compound acts as a mucolytic agent , meaning it breaks down mucus . It achieves this by breaking some of the chemical bonds between the molecules in mucus . This action helps to thin the mucus, making it easier to cough up and clear from the airways .
Biochemical Pathways
It’s known that the compound has a strong affinity for gold and has been used in the synthesis of gold nanoparticles . The sulfhydryl functional group (-SH) present in the molecule forms a strong bond within the gold nanoparticle surface .
Pharmacokinetics
It is typically administered orally, suggesting it is absorbed through the gastrointestinal tract .
Result of Action
The primary result of the action of this compound is the breakdown of mucus, leading to a decrease in the viscosity of mucus . This makes it easier for individuals with respiratory disorders associated with productive coughs to clear mucus from their airways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has shown high colloidal stability in a pH range of 3 to 11, where the this compound functional groups strongly influenced the hydrodynamic diameter and zeta potential behavior .
Biochemical Analysis
Biochemical Properties
L-Cysteine Methyl Ester Hydrochloride is known to inhibit the binding of ethynylestradiol metabolites to proteins and nucleic acids . It is used in the synthesis of peptides and the preparation of thiazolidine-4-carboxylates with carbonyl compounds .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the synthesis of gold nanoparticles (AuNPs), where it acts as a stabilizing agent . The functional groups of this compound strongly influence the hydrodynamic diameter and zeta potential behavior of these nanoparticles .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reducing properties and its ability to give nanoparticles peculiar physicochemical characteristics for biological applications . It is used as a reducing compound in the synthesis of AuNPs, elucidating the reaction mechanisms for the formation of the nanoparticle through these reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have high colloidal stability in a pH range of 3 to 11
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound is used in the synthesis of peptides
Metabolic Pathways
This compound is involved in the metabolic pathways of cysteine and methionine, two sulfur-containing amino acids . The compound is synthesized from serine through different pathways in different organism groups .
Transport and Distribution
Its role in the synthesis of peptides suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role in peptide synthesis, it is likely that it is localized to the cytoplasm where protein synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mecysteine (hydrochloride) is synthesized through the esterification of cysteine. The process involves the reaction of methionine with hydrochloric acid in the presence of sodium citrate . Another method involves the reaction of chlorosulfite with methanol at 0°C, followed by the addition of a methanol solution of cysteine .
Industrial Production Methods: In industrial settings, mecysteine (hydrochloride) is produced by reacting methionine with hydrochloric acid under controlled conditions. The reaction is facilitated by the presence of sodium citrate, which acts as a catalyst . The resulting product is then purified and crystallized to obtain mecysteine (hydrochloride) in its pure form.
Chemical Reactions Analysis
Types of Reactions: Mecysteine (hydrochloride) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Mecysteine (hydrochloride) can be oxidized using mild oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of mecysteine, such as its oxidized or reduced forms, which can have different pharmacological properties .
Scientific Research Applications
Mecysteine (hydrochloride) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Acetylcysteine: Another mucolytic agent used to break down mucus in respiratory conditions.
Ethylcysteine: Similar to mecysteine, it is used for its mucolytic properties.
L-Cysteine: A naturally occurring amino acid with mucolytic properties.
Comparison: Mecysteine (hydrochloride) is unique in its specific mechanism of action, which involves the cleavage of disulfide bonds within mucoproteins . While acetylcysteine and ethylcysteine also break down mucus, mecysteine (hydrochloride) is often preferred for its rapid onset of action and effectiveness in reducing mucus viscosity .
Properties
CAS No. |
18598-63-5 |
|---|---|
Molecular Formula |
C4H10ClNO2S |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
hydron;methyl (2R)-2-amino-3-sulfanylpropanoate;chloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m0./s1 |
InChI Key |
WHOHXJZQBJXAKL-DFWYDOINSA-N |
SMILES |
COC(=O)C(CS)N.Cl |
Isomeric SMILES |
[H+].COC(=O)[C@H](CS)N.[Cl-] |
Canonical SMILES |
[H+].COC(=O)C(CS)N.[Cl-] |
Appearance |
Solid powder |
Key on ui other cas no. |
18598-63-5 |
physical_description |
White powder; Sulfur-like odour |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) Soluble Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cysteine methyl ester Cytoclair mecysteine mecysteine hydrochloride mecysteine hydrochloride, (DL)-isomer mecysteine hydrochloride, (L)-isomer methyl cysteine Visclai |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















